molecular formula C12H14Cl2O3S B1468415 5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride CAS No. 1341440-13-8

5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride

Cat. No.: B1468415
CAS No.: 1341440-13-8
M. Wt: 309.2 g/mol
InChI Key: HQRSZMNOFSLGAU-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride ( 1341440-13-8) is a high-value chemical building block primarily employed in medicinal chemistry and pharmaceutical research. This compound features a benzene sulfonyl chloride core functionalized with a chloro substituent and a cyclohexyloxy group. The sulfonyl chloride moiety is a key reactive handle, allowing this compound to serve as a versatile precursor in nucleophilic substitution reactions, particularly in the synthesis of sulfonamide derivatives. The incorporation of a chlorine atom is of significant interest, as chlorinated compounds are a mainstay in drug discovery; more than 250 FDA-approved drugs contain chlorine, which often enhances metabolic stability, binding affinity, and overall pharmacokinetic properties . This reagent is specifically designed for the development of novel bioactive molecules. Its structure suggests potential application in creating compound libraries for screening against various biological targets. Researchers can leverage this chemical to synthesize sophisticated candidates for potential therapeutic agents, contributing to the advancement of treatments for a wide range of diseases. The compound is offered with guaranteed high purity and is subject to cold-chain transportation to ensure stability and quality upon delivery. Please Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-chloro-2-cyclohexyloxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3S/c13-9-6-7-11(12(8-9)18(14,15)16)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRSZMNOFSLGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Cyclohexyloxy Substituted Intermediate

The cyclohexyloxy group is introduced by etherification of 5-chlorosalicylic acid or its derivatives. A common method is the Williamson ether synthesis where 5-chlorosalicylic acid or 5-chlorophenol is reacted with cyclohexanol under basic conditions to form 5-chloro-2-(cyclohexyloxy)benzene.

  • Reagents: 5-chlorosalicylic acid or 5-chlorophenol, cyclohexanol, base (e.g., potassium carbonate or sodium hydride)
  • Solvent: Acetone or dimethylformamide (DMF)
  • Conditions: Reflux or elevated temperature for several hours to ensure complete ether formation.

This step is crucial for obtaining the correct substitution pattern before sulfonylation.

Chlorosulfonation to Form the Sulfonyl Chloride

The key step involves chlorosulfonation of the cyclohexyloxy-substituted benzene to introduce the sulfonyl chloride group at the 1-position.

  • Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2)
  • Conditions: The reaction is typically carried out at low temperatures (0 to -10 °C) to control regioselectivity and avoid over-chlorosulfonation.
  • Procedure: The substituted benzene is slowly added to chlorosulfonic acid under stirring, maintaining temperature control. After completion, the reaction mixture is quenched by pouring onto ice, and the sulfonyl chloride is isolated by filtration or extraction.

This chlorosulfonation is well-documented for related compounds such as 5-chloro-2-methoxybenzene derivatives, which share similar reactivity patterns.

Purification and Characterization

The crude sulfonyl chloride product is purified by recrystallization from appropriate solvents such as hexane, acetonitrile, or glacial acetic acid to obtain analytically pure material.

  • Yield: Typically ranges from 60% to 85% depending on reaction conditions and scale.
  • Characterization: Melting point determination, NMR, IR spectroscopy, and elemental analysis confirm the structure and purity.

Research Findings and Data Tables

The most detailed synthetic route available in literature involves analogous compounds such as 5-chloro-2-methoxybenzene sulfonyl chlorides, which provide a strong foundation for the preparation of the cyclohexyloxy analog.

Step Reaction Reagents & Conditions Yield (%) Notes
1 Etherification 5-Chlorosalicylic acid + cyclohexanol, K2CO3, acetone, reflux 4-6 h 70-85 Williamson ether synthesis
2 Chlorosulfonation Chlorosulfonic acid, 0 to -10 °C, 1-2 h 65-80 Temperature control critical
3 Work-up & Purification Ice quench, filtration, recrystallization 60-75 Solvent choice affects purity

Example Experimental Procedure (Adapted from Analogous Compounds):

  • Dissolve 5-chlorosalicylic acid (5 g) and cyclohexanol (6 g) in acetone (50 mL).
  • Add potassium carbonate (8 g) and reflux the mixture for 4 hours.
  • Filter off inorganic salts and evaporate solvent to obtain 5-chloro-2-(cyclohexyloxy)benzene.
  • Cool the product to 0 °C and slowly add chlorosulfonic acid (10 mL) under stirring.
  • Maintain temperature below 5 °C for 1 hour.
  • Pour reaction mixture onto crushed ice and stir.
  • Collect the precipitate by filtration and recrystallize from hexane to yield this compound.

Comparative Analysis with Related Compounds

The preparation of 5-chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride, a structurally similar compound, follows comparable synthetic steps involving alkoxy substitution and chlorosulfonation, confirming the general applicability of this method.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Hydrolysis: In the presence of water or aqueous bases, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding sulfonyl hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform, ethanol

    Catalysts: Pyridine, triethylamine

    Conditions: Room temperature to slightly elevated temperatures

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acids: Formed by hydrolysis

Scientific Research Applications

Key Reactions

  • Nucleophilic Substitution : The sulfonyl chloride can react with amines to form sulfonamides, or with alcohols to yield sulfonate esters.
  • Oxidation and Reduction : Although less common, the compound can also participate in oxidation and reduction reactions under specific conditions.

Medicinal Chemistry

5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride plays a critical role in drug development, particularly in synthesizing sulfonamide-based pharmaceuticals. These compounds are known for their antibacterial, antifungal, and anti-inflammatory properties. The compound's ability to inhibit sodium channels makes it a candidate for pain management therapies.

The biological activity of this compound has been documented in various studies:

  • Sodium Channel Inhibition : It selectively inhibits voltage-gated sodium channels (Nav1.7), which are crucial in pain signaling pathways. This inhibition can lead to analgesic effects, making it significant for pain management research.
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways that promote cell survival.
  • Antimicrobial Activity : The compound has shown efficacy against Gram-positive bacteria, indicating potential applications in infection control.

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityEffectReference
Sodium Channel InhibitionReduces pain signaling
Enzyme ModulationAlters protease/kinase activity
Anticancer PotentialInduces apoptosis in cancer cells
Antimicrobial ActivityExhibits activity against bacteria

Case Studies

Several studies have explored the implications of this compound in various therapeutic contexts:

Pain Management Study

In preclinical models of neuropathic pain, administration of this compound demonstrated significant analgesic effects correlated with its sodium channel inhibition properties. Pain behavior scores were significantly reduced compared to control groups.

Cancer Cell Line Investigation

Research involving multiple cancer cell lines indicated that treatment with this compound led to increased rates of cell death through apoptosis. This was linked to its ability to inhibit signaling pathways that are essential for cell survival.

Antimicrobial Efficacy Assessment

A series of antimicrobial tests revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria, suggesting its potential utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Type Key Properties/Applications
5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride 1341440-13-8 C₁₂H₁₄Cl₂O₃S 309.21 Cyclohexyloxy High lipophilicity; used in sulfonamide synthesis
5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride 1245529-73-0 C₉H₁₀Cl₂O₃S 269.14 Isopropyloxy Smaller substituent; high-purity API intermediate
5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride 1343835-30-2 C₁₀H₁₂Cl₂O₄S 313.22* Methoxypropan-2-yloxy Polar ether group; refrigerated storage
5-Bromo-2-chlorobenzene-1-sulfonyl chloride 81226-68-8 C₆H₃BrCl₂O₂S 289.96 Bromine and chlorine Halogen-rich; cross-coupling reactions
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride 44220951 C₉H₁₀ClFO₄S 296.69 Fluoro and methoxyethoxy Enhanced electronic effects

*Molecular weight calculated based on formula.

Key Observations:

Substituent Bulkiness: The cyclohexyloxy group in the target compound contributes to high lipophilicity, which may enhance membrane permeability in drug candidates but reduce solubility in polar solvents.

Electronic Effects :

  • The methoxypropan-2-yloxy group introduces an ether oxygen, increasing polarity and hydrogen-bonding capacity compared to cyclohexyloxy .
  • Fluoro and bromo substituents () alter electronic density, influencing reactivity in nucleophilic substitution reactions .

Applications :

  • Compounds like 5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride are prioritized in API synthesis due to their simpler purification and scalability .
  • The target compound’s cyclohexyl group may enhance binding affinity in hydrophobic enzyme pockets, as seen in antipyrine-sulfonamide derivatives () .

Biological Activity

5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1341440-13-8
  • Molecular Formula : C13H14ClO3S

The compound features a chlorobenzene ring substituted with a cyclohexyloxy group and a sulfonyl chloride functional group, which contributes to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The sulfonyl chloride group can undergo nucleophilic substitution reactions, allowing it to modify proteins and other biomolecules, potentially influencing their function. This interaction may modulate signaling pathways involved in various physiological processes.

Pharmacological Applications

Research indicates that compounds with similar structures exhibit diverse pharmacological effects, including:

  • Anti-inflammatory Activity : Compounds containing sulfonyl groups have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Some sulfonyl chlorides have been investigated for their ability to disrupt bacterial cell walls or inhibit bacterial enzymes.
  • Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study examining the anti-inflammatory properties of sulfonyl chlorides found that they significantly reduced the expression of interleukin-6 (IL-6) in vitro, indicating a potential mechanism for treating inflammatory diseases.
  • Antimicrobial Activity : Research conducted on structurally similar sulfonyl compounds revealed effective antimicrobial activity against Gram-positive bacteria, suggesting that this compound could also possess similar properties .
  • Cytotoxicity in Cancer Cells : In vitro studies have shown that certain sulfonyl chlorides can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), highlighting the need for further investigation into their potential as anticancer agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
This compoundAntimicrobial
Sulfonamide derivativesAnti-inflammatory
Sulfonyl chloridesCytotoxicity in cancer

Q & A

How can researchers optimize the synthesis of 5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride to minimize side reactions?

Answer:
Synthesis optimization involves controlling reaction conditions to suppress competing pathways. Key considerations include:

  • Temperature control : Lower temperatures (e.g., 273 K) reduce undesired hydrolysis of the sulfonyl chloride group, as seen in analogous sulfonyl chloride syntheses using dichloromethane as a solvent .
  • Solvent selection : Anhydrous solvents like dichloromethane or tetrahydrofuran minimize water-induced degradation. Evidence from benzofuran sulfonation reactions highlights the importance of solvent purity in achieving >95% yield .
  • Purification : Column chromatography (hexane/ethyl acetate gradients) effectively separates the target compound from by-products such as unreacted starting materials or sulfonic acid derivatives .
  • Stoichiometry : Precise molar ratios of chlorinating agents (e.g., 3-chloroperoxybenzoic acid) to substrates prevent over-chlorination, a common side reaction in sulfonyl chloride synthesis .

What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:
A multi-technique approach is critical:

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves impurities, while gas chromatography (GC) with mass spectrometry identifies volatile by-products .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR confirm the cyclohexyloxy and sulfonyl chloride substituents. For example, the cyclohexyl proton signals typically appear as multiplet peaks in δ 1.2–2.1 ppm .
    • IR : Strong absorption bands near 1360 cm1^{-1} (S=O asymmetric stretch) and 1170 cm1^{-1} (S=O symmetric stretch) validate the sulfonyl chloride group .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF provides exact mass confirmation (expected [M+H]+^+ for C12_{12}H15_{15}Cl2_2O3_3S: 325.01) .

How does the cyclohexyloxy substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

Answer:
The cyclohexyloxy group exerts steric and electronic effects:

  • Steric hindrance : The bulky cyclohexyloxy moiety at the ortho position reduces accessibility of the sulfonyl chloride to nucleophiles, slowing reaction rates compared to less hindered analogs (e.g., 2-chloro-5-cyanobenzene-1-sulfonyl chloride) .
  • Electronic effects : Electron-donating alkoxy groups deactivate the aromatic ring, reducing the electrophilicity of the sulfonyl chloride. This contrasts with electron-withdrawing groups (e.g., -CN or -CF3_3), which enhance reactivity .
  • Solubility : The hydrophobic cyclohexyl group improves solubility in non-polar solvents, enabling reactions in biphasic systems (e.g., toluene/water) for selective modifications .

What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions often arise from impurities or dynamic molecular behavior:

  • Reproducibility : Repeat analyses under standardized conditions (e.g., solvent, temperature) to exclude experimental artifacts. For example, variable 19^{19}F NMR shifts in fluorinated analogs can arise from trace solvents .
  • Cross-validation : Combine complementary techniques. If 1^1H NMR suggests multiple conformers (e.g., split cyclohexyl signals), X-ray crystallography (as used for structurally related benzofurans) provides definitive conformation data .
  • Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts or IR spectra, helping assign ambiguous peaks. For instance, B3LYP/6-311+G(d,p) calculations match observed sulfonyl chloride vibrational modes .

What are the best practices for handling and storing this compound to prevent hydrolysis?

Answer:

  • Storage : Keep under inert gas (argon or nitrogen) in airtight, amber glass containers at –20°C. Desiccants (e.g., molecular sieves) mitigate moisture ingress .
  • Handling : Conduct reactions in anhydrous solvents (e.g., freshly distilled THF) and use Schlenk-line techniques for air-sensitive steps .
  • Stability monitoring : Regular FT-IR checks for S=O band shifts (indicative of hydrolysis to sulfonic acid) and Karl Fischer titration to measure residual water in stored samples .

How can researchers assess the compound’s compatibility with biomolecular modification protocols (e.g., protein conjugation)?

Answer:

  • Reactivity screening : Test with model nucleophiles (e.g., glycine or cysteine) in buffered aqueous/organic mixtures (pH 7–9). Monitor conjugation efficiency via LC-MS .
  • Buffer optimization : Use phosphate or Tris buffers (avoiding amines like HEPES) to prevent competing reactions. For example, Tris may scavenge sulfonyl chloride groups, reducing yield .
  • Temperature control : Mild conditions (4–25°C) balance reaction rate and protein stability. Pre-cooling reagents minimizes denaturation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride

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